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Compound of Interest

Compound Name:
4-Bromo-2,3-dimethyl-6-

nitroaniline

Cat. No.: B009208 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-2,3-dimethyl-6-
nitroaniline, a substituted nitroaniline with potential applications in organic synthesis and

medicinal chemistry. While direct experimental data for this specific molecule is limited in

publicly available literature, this document synthesizes information from closely related

compounds and established chemical principles to offer a robust profile. We will delve into its

proposed synthesis, predicted spectrochemical characteristics, physical and safety data, and

anticipated reactivity, providing a valuable resource for researchers interested in this

compound.

Chemical Identity and Properties
4-Bromo-2,3-dimethyl-6-nitroaniline is an aromatic compound characterized by a benzene

ring substituted with a bromo, two methyl, a nitro, and an amino group. The strategic placement

of these functional groups dictates its chemical behavior and potential utility as a building block

in the synthesis of more complex molecules.
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Property Value Source

IUPAC Name
4-Bromo-2,3-dimethyl-6-

nitroaniline
ChemWhat[1]

CAS Number 108485-13-8 ChemWhat[1]

Molecular Formula C₈H₉BrN₂O₂ Aromsyn Co.,Ltd.[2]

Molecular Weight 245.07 g/mol Aromsyn Co.,Ltd.[2]

Appearance Orange or brown solid
hangzhou Viablife biotech

Co.,Ltd[3]

Melting Point 152 °C ChemicalBook[4]

Boiling Point 357.9 °C at 760 mmHg
hangzhou Viablife biotech

Co.,Ltd[3]

Solubility Insoluble in water
hangzhou Viablife biotech

Co.,Ltd[3]

Structure:

Caption: Chemical structure of 4-Bromo-2,3-dimethyl-6-nitroaniline.

Proposed Synthesis
A direct, experimentally verified synthesis for 4-Bromo-2,3-dimethyl-6-nitroaniline is not

readily available in the surveyed literature. However, a plausible and efficient synthetic route

can be proposed based on the bromination of its precursor, 2,3-dimethyl-6-nitroaniline. The

synthesis of 2,3-dimethyl-6-nitroaniline is documented and serves as the logical starting

point[5].

Part 1: Synthesis of the Precursor, 2,3-Dimethyl-6-
nitroaniline
The synthesis of 2,3-dimethyl-6-nitroaniline can be achieved through the nitration of 2,3-

dimethylaniline.
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Reaction Scheme:

2,3-Dimethylaniline

2,3-Dimethyl-6-nitroaniline

Nitration

HNO₃ / H₂SO₄

Click to download full resolution via product page

Caption: Synthesis of 2,3-dimethyl-6-nitroaniline.

Experimental Protocol (Adapted from ChemicalBook[5]):

Reaction Setup: In a suitable reaction vessel, dissolve 2,3-dimethylaniline in a cooled

mixture of concentrated sulfuric acid.

Nitration: Slowly add a nitrating mixture (a combination of concentrated nitric acid and

concentrated sulfuric acid) to the solution while maintaining a low temperature (typically 0-5

°C) to control the exothermic reaction and prevent over-nitration.

Reaction Monitoring: Stir the reaction mixture at low temperature for a specified time,

monitoring the progress by thin-layer chromatography (TLC).

Work-up: Pour the reaction mixture over crushed ice and neutralize with a base (e.g., sodium

hydroxide solution) to precipitate the product.

Purification: Filter the crude product, wash with water, and purify by column chromatography

to yield 2,3-dimethyl-6-nitroaniline[5].

Part 2: Proposed Bromination to 4-Bromo-2,3-dimethyl-
6-nitroaniline
The introduction of a bromine atom at the 4-position of 2,3-dimethyl-6-nitroaniline can be

achieved via electrophilic aromatic substitution. The directing effects of the substituents on the

aromatic ring will guide the regioselectivity of this reaction. The amino group is a strong

activating ortho-, para-director, while the nitro group is a deactivating meta-director, and the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b009208?utm_src=pdf-body-img
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7334144.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7334144.htm
https://www.benchchem.com/product/b009208?utm_src=pdf-body
https://www.benchchem.com/product/b009208?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b009208?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


methyl groups are weakly activating ortho-, para-directors. The position para to the strongly

activating amino group is the most likely site for bromination.

Reaction Scheme:

2,3-Dimethyl-6-nitroaniline

4-Bromo-2,3-dimethyl-6-nitroaniline

Bromination

Br₂ / Acetic Acid

Click to download full resolution via product page

Caption: Proposed synthesis of 4-Bromo-2,3-dimethyl-6-nitroaniline.

Proposed Experimental Protocol (Based on general aniline bromination procedures[6]):

Reaction Setup: Dissolve 2,3-dimethyl-6-nitroaniline in a suitable solvent such as glacial

acetic acid.

Bromination: Slowly add a solution of bromine in acetic acid to the reaction mixture at room

temperature. The reaction should be carried out in a fume hood due to the hazardous nature

of bromine.

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

Work-up: Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench

any excess bromine.

Isolation: The product may precipitate out of the solution. If not, extract the product with a

suitable organic solvent (e.g., ethyl acetate).

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate,

and concentrate under reduced pressure. The crude product can be purified by

recrystallization or column chromatography to yield 4-Bromo-2,3-dimethyl-6-nitroaniline.

Spectrochemical Analysis (Predicted)
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As experimental spectra for 4-Bromo-2,3-dimethyl-6-nitroaniline are not readily available, the

following interpretations are predictions based on the known spectra of the precursor, 2,3-

dimethyl-6-nitroaniline, and the expected influence of the bromine substituent.

¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum of 2,3-dimethyl-6-nitroaniline in CDCl₃ shows signals at δ 2.05 (s, 3H),

2.20 (s, 3H), 6.15 (br s, 2H, NH₂), 6.45 (d, J=8.7 Hz, 1H), and 7.63 (d, J=9.0 Hz, 1H)[5].

For 4-Bromo-2,3-dimethyl-6-nitroaniline, we would predict the following:

Aromatic Protons: The introduction of the bromine atom at the 4-position will leave only one

aromatic proton. This proton will likely appear as a singlet in the aromatic region of the

spectrum.

Methyl Protons: The two methyl groups at positions 2 and 3 will each appear as a singlet.

Their chemical shifts will be influenced by the neighboring substituents.

Amine Protons: The amine protons will likely appear as a broad singlet, and its chemical shift

can be variable depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information about the carbon skeleton. We would expect to

see eight distinct signals corresponding to the eight carbon atoms in the molecule. The

chemical shifts of the aromatic carbons will be influenced by the electronic effects of the

substituents. The carbon attached to the bromine atom will show a characteristic chemical shift,

and the carbons ortho and para to the nitro group will be shifted downfield.

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present:

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric

and asymmetric stretching of the primary amine.

C-H stretching: Bands in the region of 2850-3000 cm⁻¹ for the methyl groups and aromatic

C-H.
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N-O stretching: Two strong bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹ for the

asymmetric and symmetric stretching of the nitro group.

C-Br stretching: A band in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (Predicted)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight

of the compound (245.07 g/mol ). Due to the presence of bromine, a characteristic isotopic

pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity

separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely

involve the loss of the nitro group (NO₂) and other small fragments.

Reactivity and Potential Applications
The reactivity of 4-Bromo-2,3-dimethyl-6-nitroaniline is governed by its functional groups.

The amino group can undergo diazotization followed by various Sandmeyer-type reactions.

The nitro group can be reduced to an amino group, opening up further synthetic possibilities.

The bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck

couplings, to form new carbon-carbon bonds.

Given its structure as a substituted aniline, 4-Bromo-2,3-dimethyl-6-nitroaniline could serve

as a valuable intermediate in the synthesis of:

Azo dyes: The amino group can be diazotized and coupled with other aromatic compounds

to produce a wide range of dyes.

Pharmaceuticals: Substituted anilines are common scaffolds in many drug molecules. The

functional groups on this compound provide multiple points for further elaboration in the

development of new therapeutic agents[7].

Agrochemicals: Many herbicides and pesticides are derived from substituted anilines[7].

Safety and Handling
4-Bromo-2,3-dimethyl-6-nitroaniline is a chemical that should be handled with appropriate

safety precautions in a laboratory setting.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b009208?utm_src=pdf-body
https://www.benchchem.com/product/b009208?utm_src=pdf-body
https://www.jindunchemical.com/h-nd-320.html
https://www.jindunchemical.com/h-nd-320.html
https://www.benchchem.com/product/b009208?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b009208?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hazards: Based on available safety data for similar compounds, it is likely to be harmful if

swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.

Precautions: Use in a well-ventilated area or fume hood. Wear appropriate personal

protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid

generating dust.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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